Cholesteryl stearate

Vue d'ensemble

Description

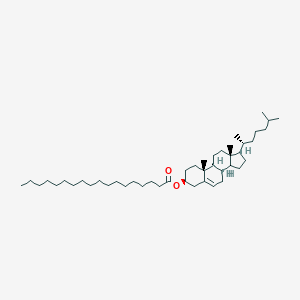

Cholesteryl stearate (C45H80O2) is a saturated cholesteryl ester formed by the esterification of cholesterol with stearic acid (C18:0). It is a white, waxy solid with a melting point of 79–83°C and exhibits liquid crystalline behavior, transitioning from a crystalline to isotropic phase at 83°C . Structurally, the stearate moiety imparts high hydrophobicity, influencing its miscibility, thermal stability, and interfacial behavior.

This compound is utilized in diverse applications, including as a surfactant, lubricant, and stabilizer in emulsions and liposomes . It also serves as an internal standard for lipid quantification in analytical methods like LC-MS . Its role in biological systems, such as tear film stability and tumor-associated lipid metabolism, highlights its physiological relevance .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le stéarate de cholestéryle peut être synthétisé par estérification du cholestérol avec de l’acide stéarique. Une méthode courante implique l’utilisation de chlorure de thionyle comme catalyseur. La réaction se déroule généralement sous reflux, où le cholestérol et l’acide stéarique sont chauffés ensemble en présence de chlorure de thionyle .

Méthodes de production industrielles : En milieu industriel, le stéarate de cholestéryle est produit par des procédés d’estérification similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : Le stéarate de cholestéryle subit diverses réactions chimiques, notamment :

Oxydation : Le stéarate de cholestéryle peut être oxydé pour former des hydroperoxydes de cholestéryle.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent l’oxygène ou le peroxyde d’hydrogène, et la réaction est souvent effectuée à des températures élevées.

Hydrolyse : L’hydrolyse enzymatique est réalisée à l’aide de la cholestérol estérase dans des conditions physiologiques.

Principaux produits :

Oxydation : Hydroperoxydes de cholestéryle et produits d’oxydation secondaires.

Hydrolyse : Cholestérol et acide stéarique.

Applications De Recherche Scientifique

Biological and Biomedical Applications

1.1 Role in Lipid Metabolism

Cholesteryl stearate plays a crucial role in lipid metabolism and is involved in the formation of cholesteryl esters within the body. It serves as a reservoir for cholesterol, which is essential for maintaining cellular membrane integrity and fluidity. Studies have shown that cholesteryl esters, including CS, are important in regulating cholesterol levels in serum and tissues, impacting cardiovascular health .

1.2 Antimicrobial Properties

Research indicates that cholesteryl esters possess antimicrobial activity, contributing to innate immunity. A study optimized the separation of cholesteryl esters using artificial neural networks, revealing their potential roles in biological fluids such as human milk . This suggests that CS may have applications in developing antimicrobial agents or enhancing immune responses.

1.3 Biomarkers for Dietary Fatty Acids

The fatty acid composition of cholesteryl esters, including CS, has been utilized as a qualitative biomarker for dietary fatty acid intake. Controlled trials have demonstrated that variations in dietary fatty acids can be tracked through changes in the composition of serum cholesteryl esters . This application is valuable for nutritional studies and public health assessments.

Material Science Applications

2.1 Langmuir Monolayers

this compound has been extensively studied in the context of Langmuir monolayers, which are essential for understanding lipid bilayer behavior. Research has shown that CS forms stable monolayers at the air-water interface, with unique mechanical properties influenced by temperature and molecular interactions with cholesterol . These studies are critical for applications in drug delivery systems and biosensors.

2.2 Self-Assembly Properties

CS exhibits self-assembly capabilities that are relevant for creating nanostructured materials. Investigations into the thermal stability and packing arrangements of cholesteryl esters have revealed insights into their crystalline structures and phase transitions . Such properties are useful for developing new materials with tailored characteristics for industrial applications.

Pharmaceutical Applications

3.1 Drug Delivery Systems

this compound can be utilized as a component in drug delivery systems due to its biocompatibility and ability to form liposomes or nanoparticles. These formulations can enhance the solubility and bioavailability of hydrophobic drugs, making CS a valuable excipient in pharmaceutical formulations .

3.2 Potential Anti-Cancer Applications

Emerging research highlights the accumulation of cholesteryl esters, including CS, in cancerous tissues, suggesting potential roles in cancer diagnostics or therapeutics . Understanding the behavior of CS within tumor microenvironments could lead to innovative strategies for targeting cancer cells.

Case Studies

Mécanisme D'action

Le stéarate de cholestéryle exerce ses effets principalement par son rôle dans le métabolisme des lipides. Il est hydrolysé par la cholestérol estérase pour produire du cholestérol et de l’acide stéarique. Le cholestérol est ensuite utilisé dans divers processus biologiques, notamment la formation des membranes cellulaires et la synthèse des hormones stéroïdes . L’estérification du cholestérol avec des acides gras comme l’acide stéarique contribue également au stockage et au transport du cholestérol dans l’organisme .

Comparaison Avec Des Composés Similaires

Comparison with Similar Cholesteryl Esters

Physical and Thermal Properties

Cholesteryl stearate exhibits distinct solid-state behavior compared to other saturated esters. While cholesteryl myristate (C14:0) and pentadecanoate (C15:0) form ideal solid solutions, this compound forms a eutectic mixture with myristate due to molecular volume disparities . Its crystalline phase transitions differ from shorter-chain esters, as seen in its bilayer packing structure, which contrasts with the monolayer I structure of cholesteryl undecanoate (C11:0) .

Table 1: Thermal and Structural Properties of Selected Cholesteryl Esters

Chemical Reactivity and Stability

This compound is less prone to oxidation than unsaturated esters like cholesteryl linoleate (C18:2) or arachidonate (C20:4), which readily oxidize at air-water interfaces, forming expanded monolayers . However, its autoxidation rate in solid states is higher than free cholesterol, limiting its stability in certain formulations .

Table 2: Abundance of Cholesteryl Esters in Human Tissues

Chromatographic Separation Behavior

In reversed-phase HPLC (rp-HPLC), this compound elutes later than shorter-chain esters (e.g., palmitate) due to increased hydrophobicity. Optimization via artificial neural network-genetic algorithm (ANN-GA) models improves separation efficiency, reducing co-elution with tri-palmitin .

Table 3: Relative Elution Order in rp-HPLC

| Cholesteryl Ester | Elution Fraction (Post ANN-GA) | Relative Intensity (%) |

|---|---|---|

| Palmitate (C16:0) | 8 | 15 |

| Stearate (C18:0) | 9 | 11 |

| Linoleate (C18:2) | 2 | 1.4 |

| Arachidonate (C20:4) | 6 | 20 |

Surface Activity and Monolayer Behavior

In mixed monolayers with phospholipids, it fails to form complexes with 1-palmitoyl-2-oleoyl phosphatidylcholine (POPC), unlike oleate or arachidonate, which exhibit distinct stoichiometries . However, in meibum models, increasing stearate content enhances monolayer rigidity, reducing water evaporation rates .

Activité Biologique

Cholesteryl stearate (CS), a cholesterol ester formed from the condensation of cholesterol and stearic acid, is a significant compound in biological systems. Its molecular formula is with a molecular weight of approximately 653.115 g/mol. This compound is known for its role in cellular membranes, lipoprotein metabolism, and potential therapeutic applications.

1. Membrane Properties

This compound has been studied extensively for its effects on membrane properties, particularly in the context of Langmuir monolayers. Research indicates that CS influences the mechanical stability and surface activity of lipid membranes. At varying temperatures (24 °C and 35 °C), CS was shown to exhibit distinct behaviors when mixed with cholesterol, affecting the lateral packing and organization of lipids at the interface .

Table 1: Properties of this compound Monolayers

| Temperature (°C) | Surface Pressure (mN/m) | Molecular Area (Ų) | Phase Behavior |

|---|---|---|---|

| 24 | Varies with composition | Varies with composition | Liquid-like to Ordered |

| 35 | Varies with composition | Varies with composition | Liquid-like to Ordered |

2. Antimicrobial Activity

Cholesteryl esters, including this compound, have demonstrated antimicrobial properties. Studies have shown that certain cholesteryl esters exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests a potential role for CS in immune modulation and as a therapeutic agent against infections.

3. Lipoprotein Interaction

CS plays a crucial role in lipoprotein metabolism. It enhances the transport efficiency of lipoproteins by facilitating the esterification process, which is vital for the formation and stability of various lipoprotein classes such as LDL and HDL . The incorporation of cholesteryl esters into lipoproteins is essential for their functionality in cholesterol transport and metabolism.

Case Study 1: Membrane Stability

A study examining the effects of this compound on membrane stability found that the addition of CS to lipid bilayers resulted in increased mechanical stability under stress conditions. This was attributed to the condensing effect that CS exerts on lipid packing, enhancing the overall integrity of the membrane structure .

Case Study 2: Antimicrobial Properties

In vitro experiments demonstrated that this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial membrane integrity, leading to cell lysis .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPOTDGOASDJS-XNTGVSEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018693 | |

| Record name | Cholesteryl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35602-69-8 | |

| Record name | Cholesteryl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35602-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol-, octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035602698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesteryl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1Q82N9DYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cholest-5-en-3beta-yl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.